molecular formula C5H3ClFNO B1490483 2-Chloro-3-fluoro-5-hydroxypyridine CAS No. 870062-76-3

2-Chloro-3-fluoro-5-hydroxypyridine

Cat. No.: B1490483
CAS No.: 870062-76-3
M. Wt: 147.53 g/mol
InChI Key: VEHUGRIKMHCJLQ-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-hydroxypyridine is a halogenated pyridine derivative characterized by the presence of chlorine, fluorine, and hydroxyl groups on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine or its derivatives using chlorine and fluorine sources under controlled conditions.

  • Direct Fluorination: Direct fluorination of pyridine derivatives using reagents like xenon difluoride (XeF2) or cobalt trifluoride (CoF3) can also be employed.

Industrial Production Methods: Industrial production typically involves large-scale halogenation and hydroxylation reactions under optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced catalysts are often used to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding N-oxide.

  • Reduction: Reduction reactions can be used to remove the halogen atoms, leading to the formation of simpler pyridine derivatives.

  • Substitution: Substitution reactions at the halogenated positions can introduce various functional groups, expanding the compound's utility.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), osmium tetroxide (OsO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles and electrophiles under different solvent and temperature conditions

Major Products Formed:

  • N-oxides, reduced pyridines, substituted pyridines with different functional groups

Scientific Research Applications

2-Chloro-3-fluoro-5-hydroxypyridine finds applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-3-fluoro-5-hydroxypyridine exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Chloro-3-fluoropyridine

  • 3-Chloro-2-fluoropyridine

  • 5-Chloro-3-fluoropyridine

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

6-chloro-5-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-5-4(7)1-3(9)2-8-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHUGRIKMHCJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654157
Record name 6-Chloro-5-fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870062-76-3
Record name 6-Chloro-5-fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-fluoro-5-hydroxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under an argon atmosphere, to a mixture of 5-bromo-2-chloro-3-fluoropyridine (4.45 g) and toluene (50 mL) was added dropwise a hexane solution (1.6 M, 15.8 mL) of n-butyllithium at −78° C., and the obtained mixture was stirred at −78° C. for 5 min. To the reaction mixture was added trimethoxyborane (2.84 mL), and the obtained mixture was stirred at −78° C. for 15 min, and then at room temperature overnight. The reaction mixture was cooled to 0° C., 8M aqueous sodium hydroxide solution (3.17 mL) and 30% aqueous hydrogen peroxide (20 mL) were added thereto, and the obtained mixture was stirred at room temperature for 2 hr. The reaction mixture was cooled to 0° C., and saturated aqueous sodium thiosulfate solution was added thereto. The mixture was neutralized with 1M hydrochloric acid, and extracted with ethyl acetate. The combined organic layer was washed with water and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (2.20 g).
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.84 mL
Type
reactant
Reaction Step Two
Quantity
3.17 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
15.8 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-fluoro-5-hydroxypyridine
Reactant of Route 2
2-Chloro-3-fluoro-5-hydroxypyridine
Reactant of Route 3
2-Chloro-3-fluoro-5-hydroxypyridine
Reactant of Route 4
2-Chloro-3-fluoro-5-hydroxypyridine
Reactant of Route 5
2-Chloro-3-fluoro-5-hydroxypyridine
Reactant of Route 6
2-Chloro-3-fluoro-5-hydroxypyridine

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